![molecular formula C18H19ClO2 B14289184 3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 129720-18-9](/img/structure/B14289184.png)
3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a chloro substituent at the 3’ position, a pentyl group at the 4’ position, and a carboxylic acid group at the 4 position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid typically involves several steps
Preparation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Substituents: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride. The pentyl group can be added through a Friedel-Crafts alkylation reaction using pentyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The final step involves the carboxylation of the biphenyl derivative using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of 3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylated biphenyl derivatives.
Reduction: Alcohols, aldehydes, or reduced biphenyl derivatives.
Substitution: Aminated or thiolated biphenyl derivatives.
Aplicaciones Científicas De Investigación
3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects. The chloro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4’-Pentylbiphenyl-4-carboxylic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3’-Chloro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid: Contains a methyl group instead of a pentyl group, leading to differences in hydrophobicity and steric effects.
Uniqueness
The presence of both the chloro and pentyl groups in 3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid imparts unique chemical and physical properties, making it distinct from other biphenyl derivatives
Propiedades
Número CAS |
129720-18-9 |
|---|---|
Fórmula molecular |
C18H19ClO2 |
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
4-(3-chloro-4-pentylphenyl)benzoic acid |
InChI |
InChI=1S/C18H19ClO2/c1-2-3-4-5-14-8-11-16(12-17(14)19)13-6-9-15(10-7-13)18(20)21/h6-12H,2-5H2,1H3,(H,20,21) |
Clave InChI |
KZRQBOMUISHZEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



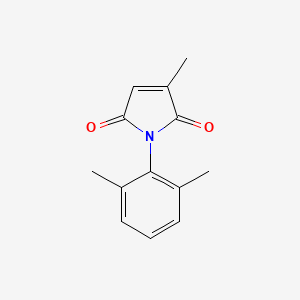
![1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14289106.png)
![2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289121.png)
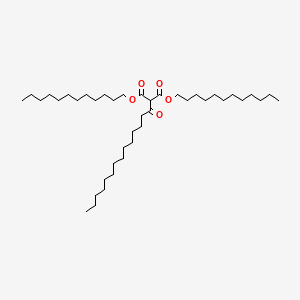
![2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)
![3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol](/img/structure/B14289146.png)
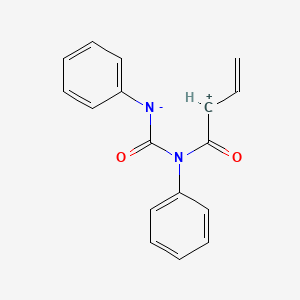

![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
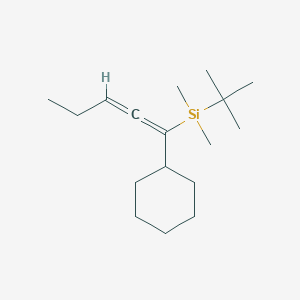
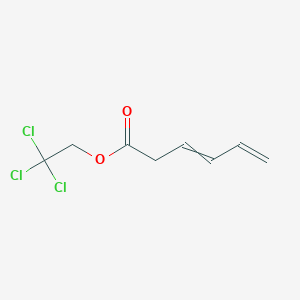
![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/structure/B14289195.png)
